2-(4-chlorophenoxy)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)acetamide
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Description
2-(4-chlorophenoxy)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C18H19ClN2O4S and its molecular weight is 394.87. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Chemical Modifications
Research on compounds structurally related to "2-(4-chlorophenoxy)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)acetamide" often involves exploring synthetic routes to enhance their chemical diversity and biological activity. For example, the study by Palomo et al. (2000) discusses the diastereoselective alkylation of 4-unsubstituted β-lactams, a process relevant for creating complex molecules with potential biological applications (Palomo et al., 2000). Such synthetic strategies are crucial for developing novel derivatives of thiazolidinone and acetamide, which may include compounds with similar functional groups to the one .
Antimicrobial Properties
Thiazolidinone derivatives, similar to the core structure of the compound , have been investigated for their antimicrobial properties. A study by Fuloria et al. (2009) synthesized novel imines and thiazolidinones, evaluating their antibacterial and antifungal activities. This research demonstrates the potential of thiazolidinone derivatives in developing new antimicrobial agents, suggesting that modifications to the compound could yield promising antimicrobial candidates (Fuloria et al., 2009).
Potential for Drug Design
The exploration of thiazolidinone and acetamide derivatives for drug design is another significant application. Research has identified these structures as potential scaffolds for developing inhibitors against various targets, demonstrating their utility in medicinal chemistry. For instance, studies on oxazolidinone antibacterial agents highlight the novel mechanisms of bacterial inhibition these compounds can offer, suggesting a pathway for developing new antibiotics (Zurenko et al., 1996). The research applications in drug design emphasize the importance of structural modifications to enhance therapeutic potential, which could be applicable to the compound .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-13-3-6-15(21-9-2-10-26(21,23)24)11-17(13)20-18(22)12-25-16-7-4-14(19)5-8-16/h3-8,11H,2,9-10,12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNICPZHDFMYFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.